molecular formula C9H8FNO B7905891 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B7905891
M. Wt: 165.16 g/mol
InChI Key: KAFCPCDWCRMUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Tetrahydroisoquinoline Derivatives : The compound is a key intermediate in synthesizing various tetrahydroisoquinoline derivatives, potentially useful as central nervous system drug candidates (Hargitai et al., 2018).

  • Synthesis of 1-Substituted 3,4-Dihydroisoquinolines : It's used in the synthesis of 1-substituted 3,4-dihydroisoquinolines, which are important for creating various pharmacologically active compounds (Gittos et al., 1976).

  • Development of Fluorinated Isoquinolines : The compound aids in synthesizing fluorinated isoquinolines, which are significant in creating new medicinal compounds (Liu et al., 2013).

  • Fluorinated Heterocycles Synthesis : It's instrumental in synthesizing fluorinated heterocycles, widely used in pharmaceutical and agrochemical industries (Wu et al., 2017).

  • Lithiation-Based Synthesis : This compound is used in lithiation-based synthesis processes, highlighting its utility in complex chemical syntheses (Hargitai et al., 2019).

  • Evaluation for Cytotoxic and Analgesic Effects : Fluoro-substituted 3,4-dihydroquinazoline derivatives, related to this compound, are evaluated for their cytotoxic and analgesic effects, showing potential in cancer treatment and pain management (Kim et al., 2017).

  • Synthesis of Fluoro-Substituted Dihydropyrroles : The compound plays a role in the synthesis of fluoro-substituted dihydropyrroles, which have applications in organic and medicinal chemistry (Novikov et al., 2005).

  • Photophysical Studies : The compound's derivatives, such as 8-hydroxyquinoline, have been studied for their photochemical and photophysical processes, providing insights into fluorescence mechanisms relevant in analytical chemistry (Park et al., 2016).

  • Synthesis of Herbicidal Agents : Derivatives of the compound have been synthesized and evaluated for herbicidal activity, showing potential in agricultural applications (Huang et al., 2005).

  • Rhodium-Catalyzed Alkylation : The compound is used in rhodium-catalyzed alkylation reactions, an important method in synthetic organic chemistry (He & Chatani, 2018).

properties

IUPAC Name

8-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFCPCDWCRMUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.